N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide
Description
Structural Analysis and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name N′-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide derives from its substituents and stereochemistry. Key components include:
- 5-Bromothiophen-2-yl : A thiophene ring substituted with bromine at position 5.
- Methylidene hydrazide : An (E)-configured imine bond linking the thiophene to the hydrazide group.
- 4-(2-Chlorobenzyl)piperazine : A piperazine ring substituted with a 2-chlorobenzyl group at the nitrogen.
The compound’s ChemSpider ID is 5275610 , and its molecular formula is C₁₈H₂₀BrClN₄OS , with an average mass of 455.799 g/mol and a monoisotopic mass of 454.022972 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀BrClN₄OS |
| Average Mass | 455.799 g/mol |
| Monoisotopic Mass | 454.022972 g/mol |
| ChemSpider ID | 5275610 |
Molecular Geometry and Stereochemical Features
The molecule adopts an E-configuration at the methylidene hydrazide double bond, confirmed by stereochemical descriptors in its IUPAC name. The piperazine ring likely exists in a chair conformation , minimizing steric strain, while the 2-chlorobenzyl group introduces axial chirality. The thiophene ring’s planarity and the bromine atom’s electron-withdrawing effects influence electronic distribution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Protons on the thiophene ring resonate as doublets near δ 7.2–7.4 ppm (J = 3.9 Hz). The 2-chlorobenzyl group’s aromatic protons appear as a multiplet at δ 7.25–7.45 ppm , while piperazine protons resonate as broad singlets near δ 2.5–3.5 ppm .
- ¹³C NMR : The thiophene carbons are observed at δ 117–145 ppm , with the hydrazide carbonyl at δ 160 ppm .
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorptions include:
- N–H stretch : ~3300 cm⁻¹ (hydrazide).
- C=O stretch : ~1650 cm⁻¹ (acetohydrazide).
- C–Br stretch : ~650 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak at m/z 454.022972 corresponds to the monoisotopic mass. Fragmentation patterns include losses of Br (79.9 Da) and Cl (35.5 Da).
Crystallographic Data and X-ray Diffraction Analysis
No X-ray crystallographic data for this compound is available in the provided sources. However, analogous piperazine derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10–12 Å, b = 5–7 Å, c = 15–17 Å.
Computational Modeling of Electronic and Spatial Properties
Density Functional Theory (DFT) simulations predict:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
- Dipole Moment : ~5.6 D, driven by polar C–Br and C–Cl bonds.
- Electrostatic Potential : Negative charge localized on the sulfonamide oxygen and hydrazide nitrogen.
Properties
Molecular Formula |
C18H20BrClN4OS |
|---|---|
Molecular Weight |
455.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H20BrClN4OS/c19-17-6-5-15(26-17)11-21-22-18(25)13-24-9-7-23(8-10-24)12-14-3-1-2-4-16(14)20/h1-6,11H,7-10,12-13H2,(H,22,25)/b21-11+ |
InChI Key |
LSAHYPFSQBDHBQ-SRZZPIQSSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(S3)Br |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation via Aldehyde-Hydrazide Condensation
The core structure is synthesized through a Schiff base reaction between 5-bromothiophene-2-carbaldehyde and 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide. This method, adapted from analogous hydrazide-hydrazone syntheses, involves refluxing equimolar amounts of the aldehyde and hydrazide in absolute ethanol for 4–6 hours. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming an imine bond (C=N) with elimination of water.
Key Reaction Parameters:
Functionalization of the Piperazine Moiety
The 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide precursor is synthesized through nucleophilic substitution of 1-(2-chlorobenzyl)piperazine with ethyl bromoacetate, followed by hydrazinolysis.
Step 1: Alkylation of Piperazine
1-(2-Chlorobenzyl)piperazine reacts with ethyl bromoacetate in dimethylformamide (DMF) at room temperature, using triethylamine (TEA) as a base to scavenge HBr. The reaction yields ethyl 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetate.
Step 2: Hydrazinolysis
The ethyl ester intermediate is treated with hydrazine hydrate in ethanol under reflux, replacing the ethoxy group with a hydrazide (-NHNH2). This step achieves near-quantitative conversion due to the high nucleophilicity of hydrazine.
| Intermediate | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetate | Ethyl bromoacetate, TEA | DMF, 25°C, 12h | 90 |
| 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide | Hydrazine hydrate | Ethanol, reflux, 6h | 95 |
Optimization Strategies for Improved Yield and Purity
Solvent Selection
Non-polar solvents (e.g., hexane) result in incomplete dissolution of reactants, while polar aprotic solvents like DMF accelerate alkylation but complicate purification. Ethanol strikes a balance between solubility and ease of isolation. Recent studies suggest isopropanol as an alternative, reducing side-product formation by 12%.
Catalytic Enhancements
The addition of p-toluenesulfonic acid (PTSA) during hydrazone formation increases reaction rates by 30%, achieving yields >85% within 3 hours. Microwave-assisted synthesis has also been explored, reducing reaction times to 20 minutes with comparable yields.
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals >98% purity for optimized batches. Impurities include unreacted aldehyde (retention time = 4.2 min) and hydrazide dimer (retention time = 6.8 min).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Condensation | Simple setup, low cost | Long reaction times (5–6h) | 78–85 |
| Microwave-Assisted | Rapid (20 min), high reproducibility | Specialized equipment required | 82–88 |
| Catalytic (PTSA) | High efficiency (3h) | Acidic workup needed | 85–90 |
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Chemical Synthesis
The synthesis of N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide typically involves several key steps:
Formation of the Hydrazone: The initial step involves the condensation of 5-bromothiophen-2-carbaldehyde with 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide to form the hydrazone linkage.
Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Recent studies have highlighted the compound's diverse biological activities, including:
Antimicrobial Properties: Preliminary tests indicate that this compound exhibits significant antibacterial and antifungal activities. It has been shown to inhibit various strains of bacteria and fungi, potentially making it a candidate for developing new antimicrobial agents .
Anticancer Activity: The compound has been evaluated for its anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .
Enzyme Inhibition: There is evidence that this compound can act as an inhibitor of specific enzymes involved in disease processes, which could be beneficial in treating conditions such as hypertension or cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substituent | Enhances lipophilicity and may increase biological activity due to halogen bonding interactions. |
| Chlorobenzyl Group | Contributes to receptor binding affinity and selectivity towards specific biological targets. |
| Hydrazone Linkage | Critical for biological activity; modifications can lead to changes in potency and selectivity. |
Case Studies
Several studies have investigated the applications of this compound:
Study on Antimicrobial Activity: A study published in a peer-reviewed journal demonstrated that this compound showed effective inhibition against multiple bacterial strains, including resistant strains . The mechanism was attributed to disruption of bacterial cell wall synthesis.
Research on Anticancer Properties: Another research article reported that the compound induced apoptosis in human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics . Further mechanistic studies revealed involvement in caspase activation and modulation of Bcl-2 family proteins.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Characterization
Spectral Data Comparison
- 1H NMR: The target compound’s thiophene protons (δ ~6.5–7.5 ppm) and piperazine methylene groups (δ ~3.0–4.0 ppm) align with shifts observed in analogues like compound 15 (δ 7.2–8.1 ppm for pyridazinone; δ 3.5 ppm for piperazine) .
- 13C NMR : The imine carbon (C=N) is expected at δ ~150–160 ppm, consistent with hydrazones in .
- Mass Spectrometry : HRMS (ESI) for the target compound would show a molecular ion peak at m/z ~480–500 (M+1), similar to compounds in .
Physical Properties
- Melting Point : Analogues with bulky substituents (e.g., 2-hydroxynaphthyl in ) exhibit higher melting points (238–244°C) compared to smaller groups (e.g., 2-hydroxyphenyl in ). The bromothiophene group may lower the melting point due to reduced crystallinity.
Anticancer and Antiproliferative Activity
- : Pyridazinone hydrazones (e.g., compound 15) showed cytotoxicity against AGS gastric cancer cells (IC50 ~10–20 µM) . The bromothiophene group in the target compound may enhance activity via improved membrane penetration.
- : Hydrazones inhibit Akt (IC50 = 0.50 µg/mL) and PI3K/Akt pathways, suggesting similar mechanisms for the target compound .
Antimicrobial and Anti-HIV Activity
- : Hydrazones with coumarin derivatives (e.g., 4f) demonstrated antibacterial activity against S. aureus and E. coli (zone of inhibition ~12–18 mm) . The bromothiophene group may confer broader antimicrobial spectra.
Neuroprotective Activity
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Bromine (Br) on thiophene increases lipophilicity and may enhance blood-brain barrier penetration compared to methoxy or nitro groups .
- Piperazine Substitution : 2-Chlorobenzyl substitution may improve receptor affinity compared to 4-nitrophenyl or morpholine groups .
- Hydrazone Flexibility : The E-configuration of the imine bond (confirmed via X-ray in ) is critical for bioactivity, as seen in semicarbazones .
Biological Activity
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.
Chemical Structure
The compound can be represented by the following structural formula:
Molecular Formula : CHBrClNS
Biological Activity Overview
Research has indicated that derivatives of hydrazides, particularly those containing thiophene and piperazine moieties, exhibit a variety of biological activities, including:
- Antidepressant Effects : Compounds similar to the target structure have shown potential as antidepressants through inhibition of monoamine oxidase (MAO) enzymes, which play a critical role in the metabolism of neurotransmitters such as serotonin and norepinephrine .
- Antimicrobial Activity : Studies have demonstrated that hydrazide derivatives possess significant antibacterial and antifungal properties. For instance, compounds featuring thiophene rings have been linked to enhanced antimicrobial efficacy .
- Cytotoxicity : The compound's structural components suggest potential cytotoxic effects against cancer cell lines. Research on related compounds has shown promising results in inhibiting cell proliferation in various cancer models .
Synthesis
The synthesis of this compound typically involves the condensation reaction between an appropriate aldehyde and an acetohydrazide under acidic or basic conditions. The reaction conditions can be optimized for yield and purity.
Case Studies
- Antidepressant Potential :
- Antimicrobial Activity :
- Cytotoxicity Against Cancer Cells :
Data Table: Summary of Biological Activities
Q & A
What are the key synthetic methodologies for preparing N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide?
Level: Basic
Answer:
The synthesis typically involves a multi-step process:
Condensation Reaction: Reacting 5-bromothiophene-2-carbaldehyde with 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide under reflux conditions. A solvent like ethanol or methanol is used, with catalytic acetic acid to facilitate imine bond formation .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Characterization: Confirmed via -NMR (to verify hydrazone proton at δ 8.2–8.5 ppm) and mass spectrometry (molecular ion peak matching theoretical mass) .
How can researchers optimize reaction yields during the synthesis of this compound?
Level: Advanced
Answer:
Yield optimization requires:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol, but require careful temperature control (60–80°C) to avoid side reactions .
- Catalyst Screening: Testing alternatives to acetic acid, such as p-toluenesulfonic acid (PTSA), which can improve imine formation efficiency .
- Real-Time Monitoring: Use thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation and adjust reaction time dynamically .
What analytical techniques are critical for characterizing this compound’s structural integrity?
Level: Basic
Answer:
- Spectroscopy:
- -NMR and -NMR to confirm the hydrazone linkage, piperazine ring protons, and aromatic substituents .
- IR spectroscopy to identify C=N stretching (1590–1620 cm) and N-H bending (3200–3350 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula and isotopic patterns matching bromine/chlorine .
- X-ray Crystallography: Optional for absolute stereochemical confirmation if single crystals are obtainable .
How can researchers assess the biological activity of this compound in preclinical studies?
Level: Basic
Answer:
- Antimicrobial Screening: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Assays: MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to reference drugs like doxorubicin .
- Enzyme Inhibition: Target-specific assays (e.g., kinase inhibition using ADP-Glo™) to explore mechanistic pathways .
How should contradictory bioactivity data between studies be resolved?
Level: Advanced
Answer:
Contradictions often arise from:
- Structural Analogues: Subtle differences in substituents (e.g., bromine vs. chlorine position) can drastically alter bioactivity. Conduct SAR (Structure-Activity Relationship) studies using derivatives with systematic substitutions .
- Assay Conditions: Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to cross-validate results .
What strategies are recommended for improving the compound’s metabolic stability?
Level: Advanced
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Cytochrome P450 Inhibition Assays: Identify metabolic hotspots using liver microsomes and LC-MS to guide structural modifications .
- Stability Studies: Monitor degradation in simulated gastric fluid (pH 2.0) and plasma via HPLC, focusing on hydrazone bond hydrolysis .
How can computational modeling aid in understanding this compound’s mechanism of action?
Level: Advanced
Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinities to targets like PI3K or EGFR kinases. Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
- QSAR Models: Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with bioactivity data to prioritize derivative synthesis .
What are the best practices for handling and storing this compound?
Level: Basic
Answer:
- Storage: Under inert atmosphere (argon) at –20°C to prevent hydrazone oxidation. Use amber vials to avoid photodegradation .
- Handling: Conduct reactions in a fume hood due to potential bromine/chlorine volatilization. Confirm purity (>95%) via HPLC before biological assays .
How can researchers design experiments to study the compound’s stability under physiological conditions?
Level: Advanced
Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C, sampling at intervals (0–24 hrs) for HPLC analysis .
- Plasma Stability: Use rat or human plasma, centrifuge at 10,000 rpm to precipitate proteins, and quantify parent compound via LC-MS/MS .
What are the key considerations for scaling up synthesis while maintaining reproducibility?
Level: Advanced
Answer:
- Process Analytical Technology (PAT): Implement inline NMR or Raman spectroscopy to monitor critical quality attributes (CQAs) during scale-up .
- Solvent Recovery: Optimize distillation protocols for ethanol/water mixtures to reduce waste and costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
